6-Bromo-3,4-dichloro-2-fluoroaniline

Description

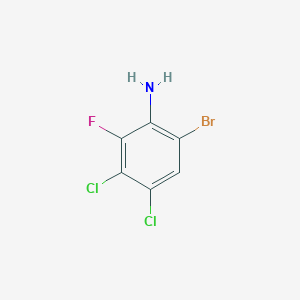

6-Bromo-3,4-dichloro-2-fluoroaniline is a halogenated aniline derivative characterized by a benzene ring substituted with bromine (Br) at position 6, chlorine (Cl) at positions 3 and 4, fluorine (F) at position 2, and an amino (-NH₂) group at position 1. Structural analogs and positional isomers, such as 4-Bromo-2,6-dichlorophenylamine (mp: 85–86°C, F.W. 240.92) and 6-Bromo-3-chloro-2,4-difluoroaniline (CAS: 201849-12-9, MolWeight: 242.45) , suggest that its properties are influenced by halogen electronegativity and steric effects.

Properties

IUPAC Name |

6-bromo-3,4-dichloro-2-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2FN/c7-2-1-3(8)4(9)5(10)6(2)11/h1H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOJQEIQTTYGCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dichloro-2-fluoroaniline typically involves multi-step organic reactions. One common method is the halogenation of aniline derivatives. For instance, starting with 3,4-dichloroaniline, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. Fluorination can be carried out using a fluorinating agent like Selectfluor under controlled conditions to introduce the fluorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dichloro-2-fluoroaniline can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the desired substituents on the benzene ring.

Scientific Research Applications

6-Bromo-3,4-dichloro-2-fluoroaniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound can be used in the design of biologically active molecules, such as pharmaceuticals and agrochemicals. Its halogenated structure may impart specific biological activities, making it a candidate for drug discovery.

Medicine: Research into its potential medicinal properties includes exploring its use as an intermediate in the synthesis of therapeutic agents.

Industry: It can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties may also make it suitable for use in materials science and nanotechnology.

Mechanism of Action

The mechanism by which 6-Bromo-3,4-dichloro-2-fluoroaniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence its binding affinity and specificity, affecting the compound’s overall biological activity. In chemical reactions, its reactivity is determined by the electronic and steric effects of the substituents on the benzene ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Bromo-3,4-dichloro-2-fluoroaniline with structurally related halogenated anilines, emphasizing substituent positions, molecular weights, and key properties:

Key Observations:

Halogen Substitution Patterns :

- Bromine at position 6 (as in this compound) is less common than bromine at position 4 in analogs like 4-Bromo-2,6-dichlorophenylamine. This positional difference impacts electronic effects and reactivity .

- The presence of three halogens (Br, Cl, F) in the target compound increases steric hindrance compared to dihalogenated analogs (e.g., 2,4-Dibromo-6-fluoroaniline) .

Functional Group Influence: The amino (-NH₂) group in all listed compounds enables participation in coupling reactions (e.g., Buchwald-Hartwig amination) or diazotization. Nitro-substituted derivatives (e.g., 4-Bromo-2,3-difluoro-6-nitroaniline) exhibit higher reactivity due to the electron-withdrawing nitro group, making them precursors for reduced amine derivatives .

Synthetic Utility :

- 6-Bromo-3-chloro-2,4-difluoroaniline (CAS: 201849-12-9) is produced on a scale of up to 223 kg, indicating industrial relevance as a building block for pharmaceuticals or agrochemicals .

- Intermediate 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (from EP 3 532 474 B1) demonstrates the use of bromo-fluoroanilines in synthesizing trifluoromethyl-containing bioactive molecules .

Research Findings and Limitations

- Data Gaps : Direct experimental data for this compound are absent in the provided evidence. Properties are inferred from analogs.

- Safety Considerations : Halogenated anilines often require careful handling due to toxicity. For example, 4-Bromo-2,6-dichlorophenylamine is labeled with risk phrases R22-36/37/38 (harmful if swallowed, irritant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.